2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
Description
2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a fluorinated benzamide derivative featuring a hybrid heterocyclic scaffold comprising a pyridine ring substituted with a thiophene moiety. The fluorine atom at the ortho position of the benzamide backbone may improve metabolic stability and modulate electronic properties, influencing binding affinity and selectivity .
Properties
IUPAC Name |
2-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-14-7-2-1-6-13(14)17(21)20-11-12-5-3-9-19-16(12)15-8-4-10-22-15/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMVVZIOCCJQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the aromatic rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Biological Activity
2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-fluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide, with a molecular formula of C17H13FN2OS. The synthesis typically involves multi-step organic reactions, often starting with the formation of key intermediates through methods like the Suzuki-Miyaura coupling reaction.
Synthetic Route Overview
- Formation of Pyridine Intermediate : Synthesis begins with commercially available precursors to form the pyridine ring.
- Thiophene Ring Introduction : A cross-coupling reaction introduces the thiophene ring.
- Amide Bond Formation : The final step involves creating the amide bond with benzoyl chloride under basic conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom and aromatic rings facilitate binding to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is crucial for its applications in medicinal chemistry and biochemical assays.
Biological Activity
Research indicates that the compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding studies. Its unique structural properties enhance its lipophilicity and metabolic stability, making it a valuable candidate for further investigation in drug development.
Case Studies and Findings
-
Enzyme Inhibition : In studies focusing on kinase inhibition, derivatives similar to this compound have shown potent activity against various kinases, including FGFR1 and EGFR, with IC50 values in the nanomolar range .
Compound Target Kinase IC50 (nM) This compound FGFR1 <4.1 Similar Derivative EGFR T790M 5.3 - Antiproliferative Effects : Compounds with similar structures have demonstrated strong antiproliferative effects against cancer cell lines, indicating potential therapeutic applications in oncology .
Comparison with Related Compounds
The presence of the fluorine atom distinguishes this compound from other benzamide derivatives, imparting unique pharmacological properties. Comparative studies have shown that compounds lacking this modification often exhibit reduced biological activity due to lower metabolic stability.
| Compound Type | Key Feature | Biological Activity |
|---|---|---|
| Benzamide Derivatives | No Fluorine | Lower potency |
| 2-fluoro-N-benzamides | Presence of Fluorine | Enhanced potency |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amide Coupling : React 2-fluorobenzoic acid with (2-(thiophen-2-yl)pyridin-3-yl)methanamine using coupling agents like EDCI/HOBt in DMF .
Thiophene-Pyridine Assembly : Suzuki-Miyaura cross-coupling may introduce the thiophene moiety to the pyridine core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .
- Critical Factors : Solvent choice (e.g., THF for polar intermediates), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) improve purity (>95%) .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity; fluorine’s deshielding effect (δ ~110–120 ppm in ¹⁹F NMR) verifies the 2-fluoro substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₄FN₂OS) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving disorder in aromatic rings (e.g., thiophene-pyridine dihedral angles) .
Q. How does the thiophene-pyridine scaffold influence the compound’s electronic properties?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculates HOMO/LUMO energies, showing electron-rich thiophene enhances π-π stacking with protein targets .
- Experimental Data : UV-Vis spectroscopy (λmax ~270–300 nm) indicates extended conjugation, critical for fluorescence-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during amide bond formation?
- Methodological Answer :
- Byproduct Analysis : LC-MS identifies competing pathways (e.g., over-activation of carboxylic acid).
- Optimization Strategies :
- Use of coupling agents (e.g., HATU over DCC) reduces racemization .
- Low-temperature (0–5°C) reactions minimize side reactions .
- Yield Data : Pilot studies show HATU improves yields from 60% to 85% under inert conditions .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation; half-life (t₁/₂) <30 min suggests need for prodrug design .
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability in murine models .
- Case Study : A structurally similar benzamide showed 10-fold higher IC₅₀ in plasma due to protein binding, resolved via albumin-binding studies .
Q. How do computational models predict target binding, and what validation is required?
- Methodological Answer :
- Docking Studies : AutoDock Vina models interactions with kinases (e.g., PI3Kγ), prioritizing poses with ∆G < −8 kcal/mol .
- Validation Steps :
Mutagenesis : Replace key residues (e.g., Lys802 in PI3Kγ) to confirm hydrogen bonding .
SPR Assays : Measure binding kinetics (KD < 100 nM validates computational predictions) .
Q. What crystallographic challenges arise from disorder in the thiophene ring, and how are they resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
